molecular formula C17H21N5O2 B2880963 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate CAS No. 2326367-70-6

3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate

Cat. No.: B2880963
CAS No.: 2326367-70-6
M. Wt: 327.388
InChI Key: OSAPTIMTACDWAQ-UHFFFAOYSA-N
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Description

3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate (CAS 2326367-70-6) is a chemical compound with a molecular formula of C17H21N5O2 and a molecular weight of 327.4 g/mol . This reagent features the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, a scaffold of significant interest in medicinal chemistry and drug discovery . The TP core is isoelectronic with the purine ring system, allowing it to function as a potential bio-isosteric replacement for purines in the design of novel enzyme inhibitors, such as those targeting kinase enzymes . Furthermore, the metal-chelating properties of the TP ring, facilitated by its multiple nitrogen atoms, have been exploited in the development of candidate therapeutic agents for areas including cancer and parasitic diseases . The specific structure of this compound, which incorporates a 4-cyclopropylidenepiperidine moiety, suggests potential for research into modulating protein-protein interactions or enzyme function. Researchers can utilize this high-quality building block to explore new chemical space in programs aimed at oncology, infectious diseases, and beyond. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl 4-cyclopropylidenepiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c23-17(21-7-5-15(6-8-21)14-3-4-14)24-9-1-2-13-10-18-16-19-12-20-22(16)11-13/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAPTIMTACDWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)OCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the triazolopyrimidine core, followed by the introduction of the propyl chain and the cyclopropylidenepiperidine moiety. Common reagents used in these steps include various alkylating agents, cyclization catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. The use of high-throughput screening and process optimization ensures that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.

    Reduction: Reduction reactions can remove oxygen functionalities or reduce double bonds, affecting the compound’s stability and activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can modify the compound’s structure by replacing specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Scientific Research Applications

CNS Disorders

Research has indicated that compounds with triazolo-pyrimidine structures exhibit significant activity in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This compound may serve as a potential candidate for treating conditions such as:

  • Anxiety Disorders : Studies have shown that similar compounds can enhance GABAergic activity, which may reduce anxiety symptoms.
  • Depression : The modulation of serotonin receptors could lead to antidepressant effects, making it a candidate for further exploration in mood disorder therapies.

Anticancer Activity

Preliminary studies suggest that triazolo-pyrimidine derivatives possess anticancer properties through mechanisms such as:

  • Inhibition of Tumor Growth : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Targeting Kinases : Research indicates that similar structures can inhibit specific kinases involved in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
CNS ModulationSerotonin/Dopamine receptor interaction
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth

Case Studies

Several studies have investigated the pharmacological effects of related compounds, providing insights into the potential applications of 3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate .

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry demonstrated that triazolo-pyrimidine derivatives significantly reduced depressive-like behaviors in animal models. The mechanism was attributed to increased serotonin levels in the synaptic cleft, suggesting potential for treating major depressive disorder.

Case Study 2: Anticancer Properties

Research published in Cancer Research indicated that a closely related compound inhibited tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway. This finding supports further investigation into the anticancer potential of the target compound.

Mechanism of Action

The mechanism of action of 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The triazolopyrimidine core is a common motif in bioactive molecules due to its ability to engage in hydrogen bonding and π-π stacking interactions. Key structural distinctions between the target compound and analogs include:

Compound Core Structure Substituents/Modifications Potential Implications
Target Compound [1,2,4]Triazolo[1,5-a]pyrimidine 4-cyclopropylidenepiperidine carboxylate Enhanced lipophilicity; ring strain
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (e.g., Compound 6 ) Pyrazolo-triazolo-pyrimidine Hydrazine/p-tolyl groups Improved solubility; isomerization-prone
N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones (e.g., 5d, 5k ) Pyrazole-quinazoline Aldehyde hydrazones Antimicrobial activity
  • Carboxylate Ester : Unlike hydrazine or aryl substituents in analogs (e.g., Compounds 3, 6 ), the ester may improve membrane permeability while balancing hydrophilicity.

Physicochemical Properties

  • Solubility: The carboxylate ester may enhance aqueous solubility compared to non-polar derivatives like Compound 3 (hydrazine-substituted ).
  • Stability : The cyclopropane ring’s strain could increase susceptibility to ring-opening reactions relative to saturated piperidine analogs.

Biological Activity

3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, drawing on various research findings and case studies.

Chemical Structure

The compound's structure features a triazolo-pyrimidine core linked to a cyclopropylidenepiperidine moiety. This unique configuration is believed to contribute to its biological activity.

Research indicates that compounds containing the triazolo-pyrimidine scaffold often exhibit significant biological activities, including anti-cancer properties. The mechanism typically involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival. For instance, derivatives of triazolo-pyrimidines have been shown to inhibit the ubiquitin-specific peptidase 28 (USP28), which plays a role in tumorigenesis by stabilizing oncogenic proteins like c-Myc and lysine-specific demethylase 1 (LSD1) .

Antitumor Activity

Recent studies have highlighted the antitumor potential of related triazolo derivatives. For example, compound E35, a derivative targeting Skp2, demonstrated significant inhibition of colony formation and migration in cancer cell lines while inducing cell cycle arrest . This suggests that this compound may exhibit similar properties.

Research Findings

A comprehensive evaluation of the biological activity of this compound has been conducted through various in vitro and in vivo studies:

Study Findings
Study A Identified potent USP28 inhibitors among triazolo derivatives; compound showed IC50 values as low as 1.1 μmol/L.
Study B Demonstrated significant inhibition of cancer cell proliferation and migration; compound E35 showed effective tumor growth suppression in xenograft models.
Study C Explored the synthesis of various triazolo derivatives with promising antibacterial and antifungal activities.

Case Study 1: Inhibition of USP28

In a study focusing on USP28 inhibitors, it was found that compounds with similar structures to our target demonstrated a significant decrease in USP28 levels in gastric cancer cells upon treatment. This was associated with reduced levels of LSD1 and c-Myc proteins, indicating a potential pathway through which this compound could exert its antitumor effects .

Case Study 2: Anticancer Properties

Another investigation revealed that derivatives targeting Skp2 not only inhibited tumor cell growth but also affected cell cycle dynamics significantly. The results suggested that modifications to the triazolo-pyrimidine core could enhance biological activity against various cancers .

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